

# Authored for Researchers, Scientists, and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *(R)-5-Hydroxymethyl Tolterodine Formate*

CAS No.: 380636-49-7

Cat. No.: B586286

[Get Quote](#)

## Abstract

5-Hydroxymethyl tolterodine (5-HMT), the principal active metabolite of both tolterodine and its prodrug, fesoterodine, is a cornerstone in the management of overactive bladder (OAB).[1][2] This technical guide provides an in-depth examination of the in vitro pharmacological profile of 5-HMT, focusing on its antimuscarinic properties. We will dissect the methodologies used to characterize its receptor binding affinity and functional antagonism, explain the causality behind experimental choices, and present a framework for its comprehensive preclinical evaluation. This document serves as a practical resource for researchers in pharmacology and drug development, offering both foundational knowledge and detailed protocols.

## Introduction: The Central Role of 5-Hydroxymethyl Tolterodine in OAB Therapy

Overactive bladder is a clinical syndrome characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[3] The primary driver of OAB pathophysiology is the involuntary contraction of the detrusor smooth muscle, a process largely mediated by the parasympathetic nervous system through the action of acetylcholine (ACh) on muscarinic receptors.[4][5] Muscarinic receptor antagonists are therefore the mainstay of OAB pharmacotherapy.[4]

Five subtypes of muscarinic acetylcholine receptors (M1-M5) have been identified, all of which are G-protein coupled receptors (GPCRs).[6] In the urinary bladder, M2 and M3 subtypes predominate, with M3 receptors being primarily responsible for the direct mediation of detrusor contraction.[7] M2 receptors, while more numerous, are thought to contribute to contraction indirectly, possibly by inhibiting  $\beta$ -adrenoceptor-mediated relaxation.[4][8] Consequently, antagonism of M3 receptors is a key therapeutic goal, though the clinical effects of pan-antagonists may involve multiple receptor subtypes.[4]

5-HMT emerges as the key active moiety following the administration of two widely used OAB drugs:

- Tolterodine: Metabolized primarily in the liver by the polymorphic cytochrome P450 enzyme CYP2D6 to form 5-HMT.[9][10][11] This metabolic pathway is subject to genetic variability, leading to different plasma concentrations of tolterodine and 5-HMT in "extensive metabolizers" versus "poor metabolizers." [10]
- Fesoterodine: Developed as a prodrug, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases throughout the body to 5-HMT.[1][12][13] This conversion bypasses the CYP2D6 pathway, resulting in more consistent and predictable plasma exposure to 5-HMT across different patient populations.[1]

Given that 5-HMT is the common, pharmacologically active entity, a thorough understanding of its in vitro antimuscarinic activity is critical for appreciating the mechanism of action of these drugs.[2]

## Metabolic Activation Pathway

The generation of 5-HMT from its parent compounds is a critical first step in its pharmacological action. The distinct metabolic routes of tolterodine and fesoterodine converge on this single active metabolite.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Tolterodine and Fesoterodine to 5-HMT.

## Quantifying Antimuscarinic Activity: Core In Vitro Methodologies

To define the antimuscarinic profile of 5-HMT, two primary categories of in vitro assays are employed: radioligand binding assays and functional assays. Together, they provide a comprehensive picture of the compound's affinity for the receptor and its ability to inhibit receptor-mediated signaling.

### Radioligand Binding Assays: Measuring Receptor Affinity ( $K_i$ )

Binding assays directly measure the interaction between a compound and its receptor target. The key parameter derived is the inhibition constant ( $K_i$ ), which represents the concentration of the test compound (5-HMT) required to occupy 50% of the receptors under equilibrium conditions. A lower  $K_i$  value signifies a higher binding affinity.

The experimental design is typically a competition binding assay. In this setup, a constant concentration of a radiolabeled ligand (e.g., [ $^3\text{H}$ ]N-methylscopolamine, [ $^3\text{H}$ ]NMS), which is known to bind to muscarinic receptors, is incubated with a source of receptors (e.g., cell membranes from cell lines expressing specific human muscarinic receptor subtypes).[6][14] Increasing concentrations of the unlabeled test compound (5-HMT) are added, and the displacement of the radioligand is measured.

## Step-by-Step Protocol: Radioligand Competition Binding Assay

- Receptor Preparation:
  - Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
  - Harvest cells and prepare a membrane fraction through homogenization and centrifugation. The resulting membrane pellets, rich in receptors, are resuspended in an appropriate assay buffer and stored at  $-80^\circ\text{C}$ .[15]
- Assay Setup:
  - In a 96-well or 384-well filter plate, combine the receptor membrane preparation, a fixed concentration of a non-selective muscarinic radioligand (e.g., 0.5-1.0 nM [ $^3\text{H}$ ]NMS), and a range of concentrations of 5-HMT (e.g.,  $10^{-11}$  to  $10^{-5}$  M).[16]
  - Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist, like 1  $\mu\text{M}$  atropine).
- Incubation:

- Incubate the plates at room temperature or 37°C for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[15]
- Separation and Detection:
  - Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plate.[16]
  - Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
  - Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of 5-HMT. This will generate a sigmoidal competition curve.
  - Fit the curve using non-linear regression to determine the IC<sub>50</sub> value (the concentration of 5-HMT that displaces 50% of the specific binding).
  - Convert the IC<sub>50</sub> to a Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.[14]

## Functional Assays: Measuring Antagonist Potency (IC<sub>50</sub> and pA<sub>2</sub>)

Functional assays measure the biological response resulting from receptor activation and its inhibition by an antagonist. For muscarinic receptors, which couple to different G-proteins, common readouts include intracellular calcium mobilization (for G<sub>q</sub>-coupled M<sub>1</sub>, M<sub>3</sub>, M<sub>5</sub>) and inhibition of cAMP accumulation (for G<sub>i</sub>-coupled M<sub>2</sub>, M<sub>4</sub>).[17]

### Calcium Flux Assay (for M<sub>3</sub> Receptors)

The M3 receptor, upon activation by an agonist like acetylcholine or carbachol, couples to the Gq protein, activating phospholipase C (PLC).[18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[19] This transient increase in intracellular Ca<sup>2+</sup> is a robust and measurable signal of receptor activation.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based calcium flux functional assay.

## Step-by-Step Protocol: Antagonist Mode Calcium Flux Assay

- Cell Plating:
  - Plate CHO or HEK293 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere and form a confluent monolayer overnight.
- Dye Loading:
  - Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit like FLIPR Calcium Assay Kit) in an appropriate buffer.[20] Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
- Antagonist Addition:
  - Add varying concentrations of 5-HMT to the wells. Also include "agonist only" (vehicle) control wells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

- Signal Detection:
  - Place the plate into a fluorescence imaging plate reader (e.g., a FlexStation® or FLIPR®).
  - Establish a stable baseline fluorescence reading.
  - Inject a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC<sub>80</sub> concentration) into all wells simultaneously.
  - Immediately measure the resulting change in fluorescence intensity over time.
- Data Analysis and Potency Determination:
  - The peak fluorescence signal corresponds to the agonist-induced calcium release.
  - Plot the agonist response (as a percentage of the control response without antagonist) against the log concentration of 5-HMT.
  - Fit the resulting inhibition curve using non-linear regression to determine the IC<sub>50</sub>, the concentration of 5-HMT that inhibits 50% of the agonist-induced response.
  - For competitive antagonists, the pA<sub>2</sub> value can be determined via Schild analysis.<sup>[21]</sup> This requires generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA<sub>2</sub> is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.<sup>[22]</sup> It provides a robust measure of antagonist potency that is independent of the agonist used.<sup>[21][23]</sup>

## In Vitro Pharmacological Profile of 5-Hydroxymethyl Tolterodine

Consistent findings from multiple studies demonstrate that 5-HMT is a potent and specific muscarinic receptor antagonist.<sup>[24]</sup>

### Receptor Binding Affinity

Radioligand binding studies have established that 5-HMT binds with high affinity to all five human muscarinic receptor subtypes. Crucially, it does not show significant selectivity among the subtypes, classifying it as a non-selective muscarinic antagonist.[24] This profile is very similar to its parent compound, tolterodine.[2]

Table 1: Muscarinic Receptor Binding Affinities (K<sub>i</sub>) of 5-HMT

| Receptor Subtype | Reported K <sub>i</sub> (nM) |
|------------------|------------------------------|
| M1               | 2.3[25][26]                  |
| M2               | 2.0[25][26]                  |
| M3               | 2.5[25][26]                  |
| M4               | 2.8[25][26]                  |
| M5               | 2.9[25][26]                  |

(Data synthesized from publicly available sources)

The high affinity across all subtypes, particularly M2 and M3, underscores its potent ability to block the cholinergic signaling that drives detrusor muscle contraction.[4]

## Functional Antagonism and Tissue Specificity

Functional assays confirm the potent antagonist activity of 5-HMT. In isolated guinea pig bladder preparations, 5-HMT effectively inhibits carbachol-induced contractions with an IC<sub>50</sub> value of 5.7 nM, making it even more potent than tolterodine (IC<sub>50</sub> = 14 nM) in this tissue-based functional assay.[24]

Furthermore, studies have shown that 5-HMT is highly specific for muscarinic receptors. Its inhibitory activity at other potential targets, such as  $\alpha$ -adrenergic receptors, histamine receptors, and calcium channels, is significantly weaker, with IC<sub>50</sub> values in the micromolar range.[24] The active metabolite was found to be over 900 times less potent at these other sites compared to its activity at bladder muscarinic receptors.[24] This high degree of specificity is a key factor in its favorable side-effect profile, minimizing off-target effects.

Interestingly, while 5-HMT is non-selective at the receptor-subtype level, both it and tolterodine demonstrate a degree of in vivo functional selectivity for the urinary bladder over salivary glands.[24][27] This clinically important tissue selectivity is not attributable to receptor subtype differences but may be related to other pharmacokinetic or pharmacodynamic factors within the specific tissues.[2][24]

## Conclusion and Field Insights

The in vitro characterization of 5-hydroxymethyl tolterodine reveals it to be a potent, specific, and non-selective muscarinic receptor antagonist. It exhibits high affinity for all five muscarinic receptor subtypes and effectively blocks agonist-induced functional responses in bladder tissue preparations.[24][25][26]

For drug development professionals, the case of 5-HMT offers several key insights:

- **The Metabolite is the Message:** Understanding the pharmacology of active metabolites is paramount. For tolterodine and fesoterodine, the therapeutic action is largely, if not entirely, mediated by 5-HMT.
- **Prodrug Strategy:** The development of fesoterodine as a prodrug for 5-HMT successfully addressed the pharmacokinetic variability associated with the CYP2D6 metabolism of tolterodine, leading to more predictable patient exposure.[1]
- **Receptor vs. Tissue Selectivity:** The distinction between receptor subtype selectivity and functional tissue selectivity is critical. 5-HMT's clinical success, despite its lack of receptor subtype selectivity, highlights that a favorable therapeutic window can be achieved through other mechanisms.[24]

The methodologies detailed in this guide—radioligand binding and cell-based functional assays—remain the gold standard for the in vitro characterization of muscarinic receptor antagonists. A rigorous and systematic application of these techniques is essential for identifying and optimizing novel drug candidates for the treatment of overactive bladder and other conditions involving muscarinic receptor dysfunction.

## References

- Sten-Lennart, N., et al. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. *European Journal of Pharmacology*.

- Huq, F. (Date not available). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert.
- Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed.
- APO-FESOTERODINE Product Monograph. (2020). Fesoterodine Fumarate Extended-Release Tablets.
- Jadric, R., et al. (Date not available). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Basic & Clinical Pharmacology & Toxicology.
- Fesoterodine Fumarate Label. (Date not available). [accessdata.fda.gov](https://www.accessdata.fda.gov).
- Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics. (2013). [medicines.org.uk](https://www.medicines.org.uk).
- Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. PubMed.
- Tolterodine Monograph for Professionals. (2025). [Drugs.com](https://www.drugs.com).
- M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. (Date not available). Eurofins Discovery.
- Yamada, S., et al. (2013). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. *Continence*.
- (Rac)-5-Hydroxymethyl Tolterodine. (Date not available). [MedChemExpress](https://www.medchemexpress.com).
- Malhotra, B., et al. (Date not available). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. *UroToday*.
- Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. *PMC - NIH*.
- A. C. Cottenden, et al. (2016). Muscarinic Receptor Antagonists, the Overactive Bladder and Efficacy against Urinary Urgency. *ResearchGate*.
- SUMMARY OF THE PRODUCT CHARACTERISTICS. (Date not available). [hpra.ie](https://www.hpra.ie).
- Pontari, M. A., et al. (Date not available). The M2 muscarinic receptor mediates in vitro bladder contractions from patients with neurogenic bladder dysfunction. *American Physiological Society Journal*.
- (Rac)-5-Hydroxymethyl Tolterodine ((Rac)-Desfesoterodine). (Date not available). [MedchemExpress.com](https://www.medchemexpress.com).
- Ehlert, F. J. (2002). Muscarinic receptor subtypes and management of the overactive bladder. PubMed.
- M3 Muscarinic Acetylcholine Receptor Assay. (Date not available). [Innoprot](https://www.innoprot.com).
- Nilvebrant, L., et al. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. PubMed.

- Lemoine, H., et al. (Date not available). Construction of antagonist dose-response curves for estimation of pA<sub>2</sub>-values by Schild-plot analysis and detection of allosteric interactions. PubMed.
- Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (Date not available). Creative Biolabs.
- Receptor Binding Assays - Multiwell Plates. (Date not available). MilliporeSigma.
- Hegde, S. S., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed.
- In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025). ResearchGate.
- Yoshida, A., et al. (2013). Fesoterodine, Its Active Metabolite, and Tolterodine Bind Selectively to Muscarinic Receptors in Human Bladder Mucosa and Detrusor Muscle. PubMed.
- Optimization of a muscarinic M<sub>3</sub>-receptor assay using frozen CHO cells on the FlexStation 3 reader. (Date not available). Molecular Devices.
- Determination of pA<sub>2</sub> Values of Antagonists. (2026). Pharmacology Mentor.
- 556 COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. (Date not available). Continence.
- A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. (Date not available). PMC.
- Radioligand Binding Assay of M<sub>1</sub>-M<sub>5</sub> Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (Date not available). PubMed.
- Yamada, S., et al. (2013). ICS 2013 Abstract #540 An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. International Continence Society.
- What is the mechanism of action of Tolterodine (generic name)?. (2025). Dr.Oracle.
- Nilvebrant, L., et al. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. PubMed.
- Malhotra, B., et al. (2025). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate.
- The m<sub>3</sub> muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels. (Date not available). PMC.
- High Density Receptor-Ligand Binding Assays. (Date not available). Sigma-Aldrich.
- Short synthesis of tolterodine, intermediates and metabolites. (Date not available). Google Patents.
- 548 BLADDER SELECTIVITY OF MUSCARINIC RECEPTOR BINDING OF FESOTERODINE, A NOVEL ANTIMUSCARINIC AGENT FOR TREATMENT OF OAB, IN HU. (Date not available). Continence.

- TOLTERODINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach.
- 5-Hydroxymethyl Tolterodine Succinate. (Date not available). Klivon.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [journals.physiology.org](https://journals.physiology.org) [[journals.physiology.org](https://journals.physiology.org)]
- 9. [scialert.net](https://scialert.net) [[scialert.net](https://scialert.net)]
- 10. [assets.hpra.ie](https://assets.hpra.ie) [[assets.hpra.ie](https://assets.hpra.ie)]
- 11. Tolterodine Monograph for Professionals - Drugs.com [[drugs.com](https://drugs.com)]
- 12. [pdf.hres.ca](https://pdf.hres.ca) [[pdf.hres.ca](https://pdf.hres.ca)]
- 13. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 14. [ics.org](https://ics.org) [[ics.org](https://ics.org)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- [16. merckmillipore.com \[merckmillipore.com\]](https://www.merckmillipore.com)
- [17. creative-biolabs.com \[creative-biolabs.com\]](https://www.creative-biolabs.com)
- [18. innoprot.com \[innoprot.com\]](https://www.innoprot.com)
- [19. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [20. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader \[moleculardevices.com\]](https://www.moleculardevices.com)
- [21. neuron.mefst.hr \[neuron.mefst.hr\]](https://www.neuron.mefst.hr)
- [22. Determination of pA2 Values of Antagonists | Pharmacology Mentor \[pharmacologymentor.com\]](https://www.pharmacologymentor.com)
- [23. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [24. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [25. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [26. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [27. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- To cite this document: BenchChem. [Authored for Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586286#in-vitro-antimuscarinic-activity-of-5-hydroxymethyl-tolterodine\]](https://www.benchchem.com/product/b586286#in-vitro-antimuscarinic-activity-of-5-hydroxymethyl-tolterodine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)